Zoniclezole

Description

The exact mass of the compound Zoniclezole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Zoniclezole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zoniclezole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

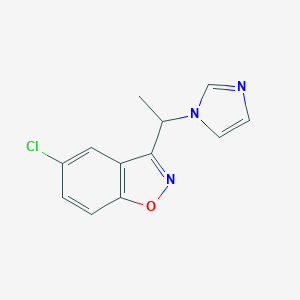

5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKRARTVXMQOBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20869671 |

Source

|

| Record name | 5-Chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20869671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121929-20-2 |

Source

|

| Record name | Zoniclezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121929202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZONICLEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C5F0K79E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Core Mechanism of Action of Zonisamide

Disclaimer: Initial searches for "Zoniclezole" did not yield any relevant results. Based on the phonetic similarity, this document provides a comprehensive overview of the mechanism of action for Zonisamide (B549257) . It is presumed that "Zoniclezole" was a misspelling of "Zonisamide."

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zonisamide is a benzisoxazole derivative with a multifaceted mechanism of action that contributes to its broad-spectrum anticonvulsant and neuroprotective properties. Unlike many antiepileptic drugs (AEDs) that target a single pathway, zonisamide exerts its effects through a combination of primary and secondary mechanisms. The core of its action lies in the modulation of voltage-gated ion channels, specifically the blockade of voltage-gated sodium channels (VGSCs) and T-type calcium channels. This dual action effectively suppresses neuronal hyperexcitability and the propagation of seizure activity.

Beyond its primary targets, zonisamide also exhibits several secondary mechanisms that may contribute to its therapeutic efficacy. These include weak inhibition of carbonic anhydrase, modulation of neurotransmitter systems (GABAergic and glutamatergic), and inhibition of monoamine oxidase B (MAO-B). Furthermore, emerging evidence highlights the neuroprotective effects of zonisamide, which are attributed to its ability to mitigate oxidative stress and inhibit apoptotic pathways. This in-depth guide will dissect each of these mechanisms, presenting the available quantitative data and detailing the experimental protocols used for their elucidation.

Primary Mechanisms of Action

Blockade of Voltage-Gated Sodium Channels (VGSCs)

Zonisamide's interaction with VGSCs is a cornerstone of its anticonvulsant activity. It exhibits a state-dependent blockade, preferentially binding to the inactivated state of the channel. This mechanism allows for a targeted reduction of high-frequency neuronal firing, a hallmark of epileptic seizures, with minimal impact on normal neuronal activity.

| Parameter | Value | Channel/Preparation | Reference |

| Dissociation Constant (Kd) for Fast Inactivated State | 12 µM | Myxicola giant axons | [1] |

| Dissociation Constant (Kd) for Slow Inactivated State | 1 µM | Myxicola giant axons | [1] |

Inhibition of T-Type Calcium Channels

Zonisamide also targets low-voltage-activated T-type calcium channels, which are implicated in the generation of rhythmic spike-wave discharges characteristic of absence seizures. By inhibiting these channels, zonisamide further contributes to the suppression of seizure activity.

| Parameter | Value | Channel/Preparation | Reference |

| Reduction of T-type Ca2+ Current | 59.5 ± 7.2% | Cultured neurons of rat cerebral cortex (at 500 µM) | [2] |

| Reduction of T-type Ca2+ Current | 38.3 ± 5.8% | Cultured human neuroblastoma cells (at 50 µM) | [3] |

| Shift in Inactivation Curve | ~20 mV (negative) | Cultured human neuroblastoma cells | [3] |

| Reduction of Ca2+ Influx (CaV3.2 channels) | 15.4–30.8% | HEK-293 cells (at 50–200 µM) | [4][5] |

Secondary Mechanisms of Action

Carbonic Anhydrase Inhibition

Zonisamide is a weak inhibitor of carbonic anhydrase. While this action was initially thought to be a primary mechanism, subsequent studies have suggested its contribution to the anticonvulsant effect is likely minor.

Monoamine Oxidase B (MAO-B) Inhibition

Zonisamide has been shown to be a reversible and competitive inhibitor of MAO-B, an enzyme involved in the degradation of dopamine. This mechanism is thought to contribute to its efficacy in treating Parkinson's disease.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 24.8 ± 4.3 µM | Mouse brain homogenates | [6] |

| Ki | 3.1 ± 0.3 μM | Human MAO-B | [7][8] |

| Ki | 2.9 ± 0.5 μM | Rat MAO-B | [8] |

Neuroprotective Mechanisms

Zonisamide exhibits neuroprotective properties by attenuating oxidative stress and inhibiting apoptosis. It has been shown to increase levels of glutathione (B108866) (GSH), a key antioxidant, and to suppress the activation of pro-apoptotic proteins like caspase-3.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Analysis

This technique is pivotal for studying the effects of zonisamide on VGSCs and T-type calcium channels.

Protocol Outline:

-

Cell Preparation: Cultured neurons or cell lines (e.g., HEK-293) expressing the channel of interest are used.

-

Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are filled with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing for electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -100 mV) using a patch-clamp amplifier.

-

Data Acquisition: Voltage protocols are applied to elicit ionic currents, which are recorded before and after the application of zonisamide at various concentrations.

-

Analysis: The effects of zonisamide on current amplitude, voltage-dependence of activation and inactivation, and channel kinetics are analyzed.

Carbonic Anhydrase Inhibition Assay (4-Nitrophenyl Acetate (B1210297) Hydrolysis)

This spectrophotometric assay is used to determine the inhibitory activity of zonisamide on carbonic anhydrase.[9][10]

Protocol Outline:

-

Reaction Mixture: A solution containing buffer, purified carbonic anhydrase (e.g., human CA-II or CA-I), and varying concentrations of zonisamide is prepared in a 96-well plate.[9]

-

Initiation: The reaction is initiated by adding the substrate, 4-nitrophenyl acetate (4-NPA).[9]

-

Measurement: The hydrolysis of 4-NPA to 4-nitrophenol (B140041) is monitored by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.[9]

-

Data Analysis: The rate of reaction in the presence of zonisamide is compared to the control (no inhibitor) to determine the percent inhibition and calculate the Ki value.[9]

MAO-B Inhibition Assay

The inhibitory effect of zonisamide on MAO-B activity is typically assessed using a radiometric or fluorometric assay.

Protocol Outline:

-

Enzyme Preparation: Homogenates of brain tissue (e.g., mouse striatum) or purified recombinant MAO-B are used as the enzyme source.[6]

-

Incubation: The enzyme preparation is incubated with varying concentrations of zonisamide.

-

Substrate Addition: A specific substrate for MAO-B (e.g., radiolabeled tyramine (B21549) or a fluorogenic substrate) is added to initiate the reaction.

-

Reaction Termination: The reaction is stopped after a defined period.

-

Product Quantification: The amount of product formed is quantified. For radiolabeled substrates, this involves liquid scintillation counting. For fluorogenic substrates, fluorescence is measured.

-

Data Analysis: The enzyme activity in the presence of zonisamide is compared to the control to determine the IC50 value.[6]

Visualizations

Caption: Multimodal mechanism of action of Zonisamide.

Caption: Neuroprotective signaling pathway of Zonisamide.

References

- 1. benchchem.com [benchchem.com]

- 2. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Zonisamide block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zonisamide: A review of the clinical and experimental evidence for its use in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions of monoamine oxidases with the antiepileptic drug zonisamide: specificity of inhibition and structure of the human monoamine oxidase B complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Carbonic anhydrase inhibition. Insight into the characteristics of zonisamide, topiramate, and the sulfamide cognate of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Zoniclezole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoniclezole, with the chemical name 5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole, is a molecule of interest within the field of medicinal chemistry. Its structural similarity to other centrally acting agents suggests potential applications in neuroscience research and drug development. This technical guide provides a comprehensive overview of the synthesis and characterization of Zoniclezole, offering detailed experimental protocols and data analysis for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of Zoniclezole is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClN₃O | [1] |

| Molecular Weight | 247.68 g/mol | [1] |

| IUPAC Name | 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole | [1] |

| CAS Number | 121929-20-2 | |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Synthesis of Zoniclezole

The synthesis of Zoniclezole involves a multi-step process, beginning with the formation of the core 1,2-benzisoxazole (B1199462) ring system, followed by the introduction of the imidazolylethyl side chain.

Synthesis Pathway

Caption: General synthesis pathway for Zoniclezole.

Experimental Protocol: Synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one (Intermediate)

A common route to synthesize the benzoxazole (B165842) core, a key intermediate for Zoniclezole, starts from 2-amino-4-chlorophenol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-chlorophenol (0.05 mol) in dimethylformamide (DMF, 10 mL).

-

Addition of Reagent: Add urea (0.05 mol) to the solution.

-

Reflux: Heat the mixture to reflux at 60°C for 3 hours, or until the evolution of ammonia (B1221849) gas ceases.

-

Precipitation: After cooling, pour the reaction mixture into ice-cold water with constant stirring to precipitate the product.

-

Purification: Collect the precipitate by filtration and recrystallize from rectified ethanol (B145695) to yield 5-chloro-1,3-benzoxazol-2(3H)-one.[2][3]

Note: The subsequent steps to convert this intermediate to Zoniclezole by introducing the 1-(1H-imidazol-1-yl)ethyl side chain at the 3-position would involve further chemical modifications. The precise, publicly available, step-by-step protocol for this specific transformation is not detailed in the searched literature.

Characterization of Zoniclezole

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized Zoniclezole. The following are the expected analytical techniques and data.

Characterization Workflow

Caption: Workflow for the characterization of Zoniclezole.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzisoxazole ring, the protons of the imidazole (B134444) ring, the methine proton of the ethyl group, and the methyl protons. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to all the unique carbon atoms in the Zoniclezole molecule, including the carbons of the benzisoxazole and imidazole rings, and the ethyl side chain.

Infrared (IR) Spectroscopy:

The IR spectrum of Zoniclezole would likely exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations (aromatic and aliphatic).

-

C=N and C=C stretching vibrations from the aromatic and heteroaromatic rings.

-

C-O and N-O stretching vibrations within the benzisoxazole ring.

-

C-Cl stretching vibration.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of Zoniclezole and to study its fragmentation pattern. The molecular ion peak (M+) should correspond to the calculated molecular weight of 247.68 g/mol .

Physical and Chemical Data

The following table summarizes key physical and chemical data for Zoniclezole and its hydrochloride salt.

| Data Point | Zoniclezole | Zoniclezole Hydrochloride |

| Chemical Formula | C₁₂H₁₀ClN₃O | C₁₂H₁₁Cl₂N₃O |

| Exact Mass | 247.0512 Da | 283.0279 Da |

| Molecular Weight | 247.68 g/mol | 284.14 g/mol |

| Elemental Analysis | C: 58.19%H: 4.07%Cl: 14.31%N: 16.96%O: 6.46% | C: 50.73%H: 3.90%Cl: 24.95%N: 14.79%O: 5.63% |

Conclusion

This technical guide outlines the fundamental aspects of the synthesis and characterization of Zoniclezole. While a general synthetic strategy for the core benzisoxazole structure is available, a detailed, publicly documented protocol for the complete synthesis of Zoniclezole remains elusive. The characterization data presented, based on the known structure, provides a benchmark for researchers working on the synthesis and analysis of this compound. Further investigation into proprietary sources such as patents may be necessary to obtain more detailed experimental procedures.

References

- 1. CN106699809A - Synthesis process of zoledronic acid - Google Patents [patents.google.com]

- 2. CN104610357A - Preparation method for sodium zoledronic acid - Google Patents [patents.google.com]

- 3. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Zoniclezole: A Technical Guide to Its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Dated: December 12, 2025

Abstract

Zoniclezole, also known by its developmental code CGS 18416A, is a compound identified for its potential anticonvulsant properties.[1] This technical guide provides a comprehensive overview of the chemical structure of Zoniclezole, including its nomenclature, key identifiers, and physicochemical properties. Due to the limited availability of detailed public information on Zoniclezole, this document also outlines a plausible synthetic pathway based on established organic chemistry principles for related benzisoxazole compounds and details a published analytical protocol for its quantification in biological matrices. It is important to distinguish Zoniclezole from other similarly named but structurally distinct drugs such as Zonisamide and Zopiclone to ensure clarity in research and development. This guide aims to consolidate the available technical data for professionals engaged in neurological drug discovery and development.

Chemical Structure and Identification

Zoniclezole is a heterocyclic compound featuring a benzisoxazole core linked to an ethyl-imidazole moiety. Chemically, it is designated as 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole. The molecule contains a chiral center at the ethyl bridge, and it exists as a racemic mixture.[2]

The fundamental structural and identifying information for Zoniclezole is summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole | |

| Synonyms | CGS 18416A, zoniclezol, zoniclezolum | [3] |

| CAS Number | 121929-20-2 | |

| Molecular Formula | C₁₂H₁₀ClN₃O | [2] |

| Molecular Weight | 247.68 g/mol | [2] |

| SMILES | CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3 | |

| InChI | InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3 | |

| InChIKey | QMKRARTVXMQOBW-UHFFFAOYSA-N | |

| Stereochemistry | Racemic | [2] |

Physicochemical Properties

The physicochemical properties of Zoniclezole and its hydrochloride salt are crucial for its formulation and delivery. The available data, primarily from computational models and supplier information for the hydrochloride form, are presented below.

| Property | Value | Notes |

| Appearance | Solid powder (hydrochloride salt) | [3] |

| Solubility | Soluble in DMSO (hydrochloride salt) | [3] |

| XLogP3 | 2.5 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 4 | Computed |

| Rotatable Bond Count | 2 | Computed |

Synthesis Pathway

A potential logical workflow for the synthesis of Zoniclezole is outlined below.

Pharmacology and Mechanism of Action

Zoniclezole has been identified as a potential anticonvulsant.[1] However, detailed studies on its specific mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, are not extensively documented in publicly accessible scientific literature.

Anticonvulsant drugs typically exert their effects through one or more of the following mechanisms:

-

Modulation of voltage-gated ion channels: Primarily by blocking sodium (Na⁺) or calcium (Ca²⁺) channels to reduce neuronal excitability.[4]

-

Enhancement of GABAergic inhibition: By augmenting the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[4]

-

Attenuation of glutamatergic excitation: By blocking the action of the excitatory neurotransmitter glutamate (B1630785) at its receptors (e.g., NMDA, AMPA).[5]

Without specific preclinical or clinical data for Zoniclezole, its precise mechanism remains to be elucidated.

Experimental Protocols

Quantitative Analysis in Human Plasma

A sensitive method for the determination of Zoniclezole (as CGS 18416A) in human plasma has been developed and validated, utilizing capillary gas chromatography/mass spectrometry (GC/MS).[1]

Methodology:

-

Internal Standard: A stable isotope-labeled version of CGS 18416A is used as the internal standard.[1]

-

Sample Preparation:

-

Acidify 1 mL of plasma sample.

-

Wash with a pentane/ethyl acetate (B1210297) mixture.

-

Perform a liquid-liquid extraction at pH 11 with pentane/ethyl acetate.[1]

-

Concentrate the resulting extract.

-

-

GC/MS Analysis:

-

Separation: Utilize a thick film methylsilicone capillary column.[1]

-

Mass Spectrometry: Operate under positive ion ammonia (B1221849) chemical ionization (CI) conditions.

-

Detection: Use selected ion monitoring (SIM) of the protonated molecular ions (m/z = 248 for CGS 18416A and m/z = 252 for the internal standard).[1]

-

Performance:

Conclusion

Zoniclezole (CGS 18416A) is a racemic benzisoxazole derivative with potential anticonvulsant activity. This guide has consolidated the available information on its chemical structure, identifiers, and physicochemical properties. While a specific synthesis protocol is not publicly documented, a logical pathway has been proposed. A validated GC/MS method for its quantification in plasma provides a crucial tool for pharmacokinetic studies. However, significant gaps remain in the public understanding of its detailed pharmacological profile, including its specific mechanism of action and data from in vivo anticonvulsant models. Further research is required to fully characterize the therapeutic potential of this compound.

References

- 1. Quantitative determination of a new anticonvulsant (CGS 18416A) in human plasma using capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel anticonvulsant mechanism via inhibition of complement receptor C5ar1 in murine epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the anticonvulsant and biochemical activity of CGS 8216 and CGS 9896 in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

Zoniclezole discovery and history

It appears that "Zoniclezole" may be a typographical error, as extensive research has yielded no results for a compound with that name. However, the query bears a strong resemblance to two established therapeutic agents: Zonisamide (B549257) and Zopiclone (B121070) . This technical guide will provide an in-depth overview of the discovery, history, and development of both compounds, catering to researchers, scientists, and drug development professionals.

Zonisamide: A Technical Overview

Zonisamide is a sulfonamide anticonvulsant medication utilized in the treatment of epilepsy and Parkinson's disease.[1]

Discovery and History

Zonisamide was first synthesized in 1974 by researchers at Dainippon Pharmaceutical Company in Osaka, Japan, as part of a program investigating benzisoxazole analogs for potential psychiatric applications.[2][3] Its anticonvulsant properties were identified during routine screening.[2] After extensive preclinical and clinical development in Japan, it was approved and launched in 1989 under the trade name Excegran for the treatment of partial and generalized seizures.[1][3] The U.S. Food and Drug Administration (FDA) approved zonisamide in 2000 as an adjunctive therapy for partial seizures in adults.[2][4]

Timeline of Key Events

| Year | Event | Reference |

| 1972 | Discovered by Uno and colleagues. | [1] |

| 1974 | First synthesized from benzisoxazole analogs. | [2] |

| 1979 | Synthesized for its antiseizure properties. | [2] |

| 1989 | Approved and marketed in Japan as Excegran. | [1][3] |

| 2000 | Approved by the U.S. FDA for adjunctive treatment of partial seizures in adults. | [2][4] |

| 2009 | Approved in Japan for the adjunctive treatment of Parkinson's disease. | [5] |

Synthesis

The initial synthesis of zonisamide involved the sulfonation and subsequent amination of 1,2-benzisoxazole-3-acetic acid, which resulted in a very low yield.[6] Over time, more efficient synthetic routes have been developed. An improved process involves the synthesis of a key intermediate, crystalline 1,2-Benzisoxazole-3-methane sodium sulfonate (BOS-Na), from 4-hydroxycoumarin. This intermediate is then converted to zonisamide.[7]

Mechanism of Action

The precise mechanism of action of zonisamide is not fully elucidated but is known to be multifactorial.[1] It is believed to exert its anticonvulsant effects through two primary pathways:

-

Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels, which stabilizes neuronal membranes and prevents hypersynchronization that leads to seizures.[1][8][9]

-

Reduction of T-Type Calcium Channel Currents: It also reduces the activity of voltage-sensitive T-type calcium channels without affecting L-type calcium currents.[1][8][9]

Additionally, zonisamide is a weak inhibitor of carbonic anhydrase, although this action is not considered its primary anticonvulsant mechanism.[1][8] It may also modulate GABAergic and glutamatergic neurotransmission.[1]

Clinical Trials and Efficacy

Numerous clinical trials have demonstrated the efficacy of zonisamide as both an adjunctive and monotherapy for various seizure types.

Adjunctive Therapy for Refractory Partial-Onset Seizures

A randomized, double-blind, placebo-controlled trial in the United States involving 203 patients showed that zonisamide at a dosage of 400 mg/day significantly reduced the median frequency of all seizures by 40.5% from baseline, compared to a 9% reduction with placebo.[10]

| Dosage | Median Seizure Frequency Reduction | p-value (vs. Placebo) |

| 100 mg/day | 20.5% | 0.038 |

| 200 mg/day | 24.7% | 0.004 |

| 400 mg/day | 40.5% | 0.0009 |

Monotherapy for Newly Diagnosed Epilepsy

A phase 3 noninferiority trial suggested that zonisamide could be a useful initial monotherapy for patients with newly diagnosed focal epilepsy.[5]

Real-World Evidence

A real-world study is currently underway to evaluate the efficacy and safety of zonisamide as an add-on therapy for patients with focal epilepsy, with data being collected at 1, 3, and 6 months post-treatment initiation.[11]

Experimental Protocols

Typical Phase 3 Adjunctive Therapy Trial Design

Zopiclone: A Technical Overview

Zopiclone is a nonbenzodiazepine hypnotic agent belonging to the cyclopyrrolone class, used for the short-term treatment of insomnia.[12][13]

Discovery and History

Zopiclone was developed and first introduced to the market in 1986 by Rhône-Poulenc (now part of Sanofi-Aventis).[14] It was one of the first "Z-drugs" developed to have a similar efficacy to benzodiazepines but with a purportedly lower potential for dependence.[14]

Synthesis

The synthesis of zopiclone has been described in several patents.[14] A common method involves the reaction of pyrazine-2,3-dicarboxylic anhydride (B1165640) with 2-amino-5-chloropyridine.[14] This is followed by a series of reactions including cyclization and esterification to yield zopiclone.[15] More recent methods focus on improving the yield and industrial viability of the synthesis process.[16][17]

Mechanism of Action

Although not a benzodiazepine (B76468), zopiclone's mechanism of action is functionally very similar.[12] It acts as a positive allosteric modulator of the GABA-A receptor.[12] Zopiclone binds to a site on the GABA-A receptor complex that is distinct from but closely related to the benzodiazepine binding site.[18] This binding enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increase in chloride ion influx and hyperpolarization of the neuron, resulting in sedative and hypnotic effects.[19]

Clinical Trials and Efficacy

Zopiclone has been extensively studied in clinical trials for the treatment of insomnia.

Comparison with Benzodiazepines

Clinical trials have generally shown that zopiclone is at least as effective as various benzodiazepines in treating insomnia.[20] A meta-analysis of randomized controlled trials found few consistent differences between zopiclone and benzodiazepines in terms of sleep onset latency, total sleep duration, and sleep quality.[12]

Use in Specific Populations

A randomized, double-blind, placebo-controlled trial in patients with advanced cancer and insomnia demonstrated that zopiclone significantly improved patient-reported sleep quality compared to placebo.[21][22]

| Parameter | Zopiclone Group | Placebo Group | p-value |

| Mean Sleep Quality (NRS 0-10) | 2.9 | 4.5 | 0.021 |

| Sleep Onset Latency (minutes) | 29 | 62 | 0.045 |

| Total Sleep Time (minutes) | 449 | 411 | 0.167 |

Experimental Protocols

Typical Phase 4 Placebo-Controlled Trial Design

References

- 1. Zonisamide - Wikipedia [en.wikipedia.org]

- 2. Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of zonisamide development in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. epilepsy.com [epilepsy.com]

- 5. neurology.org [neurology.org]

- 6. [Research and development of zonisamide, a new type of antiepileptic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EP1682522A1 - A process for the manufacture of zonisamide - Google Patents [patents.google.com]

- 8. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Randomized controlled trial of zonisamide for the treatment of refractory partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Zopiclone - Wikipedia [en.wikipedia.org]

- 13. About zopiclone - NHS [nhs.uk]

- 14. cdn.who.int [cdn.who.int]

- 15. Synthesis of Zopiclone - Chempedia - LookChem [lookchem.com]

- 16. US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer - Google Patents [patents.google.com]

- 17. WO2008126105A2 - Improved process for the preparation of zopiclone and it's enantiomerically enriched isomer - Google Patents [patents.google.com]

- 18. Zopiclone. A review of its pharmacological properties and therapeutic efficacy as an hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Zopiclone? [synapse.patsnap.com]

- 20. Zopiclone. An update of its pharmacology, clinical efficacy and tolerability in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Zopiclone versus placebo for short-term treatment of insomnia in patients with advanced cancer-a double-blind, randomized placebo-controlled clinical multicenter phase IV trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Zopiclone versus placebo for short-term treatment of insomnia in patients with advanced cancer—a double-blind, randomized placebo-controlled clinical multicenter phase IV trial | springermedizin.de [springermedizin.de]

An In-depth Technical Guide to the Pharmacological Profile of Zonisamide

Disclaimer: Initial searches for "Zoniclezole" did not yield significant specific pharmacological data. The information presented in this guide pertains to Zonisamide (B549257) , a compound with a similar name and a well-established pharmacological profile, which is presumed to be the intended subject of the query.

Introduction

Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide derivative with a unique chemical structure unrelated to other antiepileptic drugs (AEDs).[1][2] It is recognized for its broad-spectrum anticonvulsant properties and is utilized as an adjunctive therapy for partial-onset seizures in adults.[3] This technical guide provides a comprehensive overview of the pharmacological profile of Zonisamide, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

Zonisamide exhibits a multi-faceted mechanism of action that contributes to its anticonvulsant effects. Unlike traditional AEDs that may target a single pathway, Zonisamide modulates neuronal excitability through several complementary mechanisms.

-

Blockade of Voltage-Gated Sodium Channels: Zonisamide blocks the repetitive firing of voltage-sensitive sodium channels.[2][4] By altering the fast inactivation threshold of these channels, it reduces sustained high-frequency repetitive firing of action potentials, a key process in seizure generation and propagation.[5]

-

Reduction of T-Type Calcium Currents: The compound also reduces voltage-sensitive T-type calcium currents without affecting L-type calcium currents.[4][5] This action is thought to contribute to its efficacy in controlling seizure spread.

-

Modulation of GABAergic Neurotransmission: While not its primary mechanism, Zonisamide may allosterically bind to GABA receptors, potentially enhancing the inhibitory effects of the neurotransmitter GABA.[3]

-

Weak Carbonic Anhydrase Inhibition: Zonisamide exhibits weak inhibitory activity against carbonic anhydrase. However, this action is not considered to be a primary contributor to its anticonvulsant effects, as much higher doses are required to achieve the same level of inhibition as dedicated carbonic anhydrase inhibitors like acetazolamide.[4][5]

Signaling Pathway Diagram

Caption: Zonisamide's multifaceted mechanism of action.

Pharmacokinetics

Zonisamide possesses a favorable pharmacokinetic profile suitable for clinical use, characterized by rapid absorption, a long half-life, and minimal protein binding.

Absorption, Distribution, Metabolism, and Excretion (ADME)

| Parameter | Value | Species | Reference |

| Absorption | |||

| Bioavailability | Rapid and complete | Human | [4] |

| Distribution | |||

| Protein Binding | Not highly bound | Human | [4] |

| Metabolism | |||

| Primary Pathway | Cytochrome P450 (CYP3A4) | Human | [4] |

| Enzyme Induction | Does not induce its own metabolism or liver enzymes | Human | [4] |

| Excretion | |||

| Half-life | 63-69 hours | Healthy Volunteers | [4][6] |

Drug Interactions

Zonisamide has a low potential for clinically significant drug interactions. It does not affect the protein binding of other highly protein-bound AEDs.[4] However, its metabolism via CYP3A4 means that co-administration with liver enzyme-inducing AEDs (e.g., phenytoin, carbamazepine, phenobarbital) can increase zonisamide clearance, potentially requiring dosage adjustments.[4]

Experimental Protocol: Pharmacokinetic Analysis

A typical pharmacokinetic study for a drug like Zonisamide would involve the following steps:

-

Subject Recruitment: Enrollment of healthy volunteers or patients with epilepsy.

-

Drug Administration: Administration of a single or multiple doses of Zonisamide.

-

Sample Collection: Collection of blood samples at predetermined time points post-administration.

-

Sample Processing: Separation of plasma or serum from whole blood.

-

Bioanalysis: Quantification of Zonisamide and its metabolites in the biological samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Modeling: Analysis of the concentration-time data using pharmacokinetic software to determine key parameters like Cmax, Tmax, AUC, clearance, and half-life.

Experimental Workflow Diagram

Caption: A generalized workflow for a pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic effects of Zonisamide are directly related to its mechanism of action, resulting in the suppression of seizure activity. Clinical studies have established a relationship between plasma concentrations and therapeutic effects.

| Parameter | Observation | Clinical Relevance | Reference |

| Therapeutic Plasma Concentration | 20 mg/L (recommended) | Efficacy in seizure control | [7] |

| Adverse Event Association | > 30 mg/L | Increased incidence of adverse events | [7] |

Clinical Efficacy and Safety

The clinical utility of Zonisamide has been demonstrated in numerous studies, primarily as an adjunctive therapy for refractory partial seizures in adults.

Efficacy

Long-term studies have shown that Zonisamide is effective in reducing seizure frequency.

-

In one study, 42% of patients (25 on monotherapy, 13 on adjunctive therapy) were seizure-free, and an additional 29% had a 50% reduction in seizure frequency at the last follow-up.[8]

-

Retention rates after one year of treatment have been reported to be between 45% and 65%.[9]

-

The percentage of patients achieving a ≥50% seizure reduction ranged from 37% to 65% in long-term studies.[9]

Safety and Tolerability

Zonisamide is generally well-tolerated. The most commonly reported adverse events are typically mild to moderate and include:

The percentage of patients discontinuing treatment due to adverse effects in long-term studies ranged from 4% to 24%.[9]

Conclusion

Zonisamide is a valuable therapeutic agent for the management of epilepsy, particularly partial-onset seizures. Its unique and multiple mechanisms of action, favorable pharmacokinetic profile, and demonstrated long-term efficacy and safety make it an important option for patients who are refractory to other antiepileptic drugs. Further research may continue to elucidate its full therapeutic potential and optimize its clinical application.

References

- 1. The safety and long-term efficacy of zonisamide as adjunctive therapy for focal epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zonisamide: its pharmacology, efficacy and safety in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. revvity.com [revvity.com]

- 4. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Steady-state pharmacokinetics of zonisamide, an antiepileptic agent for treatment of refractory complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Long-term efficacy and safety of monotherapy and adjunctive therapy with zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term safety and effectiveness of zonisamide in the treatment of epilepsy: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Profile of Zonisamide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro pharmacological profile of Zonisamide (B549257), a benzisoxazole derivative with a multifaceted mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antiepileptic and neuroprotective agents. All data is collated from preclinical in-vitro studies.

Core Mechanisms of Action

Zonisamide's anticonvulsant and neuroprotective effects are attributed to its ability to modulate multiple cellular targets. In-vitro studies have elucidated several key mechanisms, which are summarized below.

Modulation of Voltage-Gated Ion Channels

Zonisamide exerts significant effects on both voltage-gated sodium and calcium channels, which are crucial for regulating neuronal excitability.

-

Voltage-Gated Sodium Channels (VGSCs): Zonisamide blocks the sustained high-frequency repetitive firing of neurons.[1][2][3] This action is achieved through a state-dependent interaction with VGSCs, showing a preference for the inactivated state.[1] By stabilizing the inactivated state, Zonisamide reduces the number of channels available to propagate action potentials, thereby suppressing neuronal hyperexcitability.[1][2]

-

T-Type Calcium Channels: Zonisamide reduces voltage-dependent, transient inward currents (T-type Ca2+ currents).[2][4][5] This blockade of T-type calcium channels is thought to suppress a key component of the inward current that underlies epileptiform cellular bursting, which may inhibit the spread of seizure activity.[3][6]

Effects on Neurotransmitter Systems

Zonisamide modulates several neurotransmitter systems, contributing to its overall effect on neuronal signaling.

-

GABAergic System: Zonisamide has been shown to enhance GABAergic transmission. Studies have indicated that it increases the release of GABA from hippocampal slices.[7] Furthermore, Zonisamide can up-regulate the neuronal glutamate (B1630785) transporter EAAC-1 and decrease the production of the GABA transporter GAT-1, leading to increased synaptic concentrations of GABA.[7][8]

-

Glutamatergic System: The drug reduces calcium-dependent, potassium-evoked extracellular glutamate release in the hippocampus.[7] By decreasing the release of this primary excitatory neurotransmitter, Zonisamide can reduce seizure activity.[7]

-

Dopaminergic and Serotonergic Systems: In-vitro and in-vivo studies have shown that Zonisamide can influence dopaminergic and serotonergic neurotransmission.[7]

Enzyme Inhibition

-

Monoamine Oxidase-B (MAO-B): Zonisamide is a reversible inhibitor of MAO-B.[9][10] This inhibition of MAO-B may contribute to its effects in conditions such as Parkinson's disease by increasing dopamine (B1211576) levels.[11]

-

Carbonic Anhydrase: Zonisamide is a weak inhibitor of carbonic anhydrase.[3][5] However, this action is not considered a primary mechanism for its antiseizure activity.[3][5]

Quantitative In-Vitro Data

The following tables summarize the quantitative data from various in-vitro assays of Zonisamide.

| Parameter | Value | Assay/Model | Reference |

| MAO-B Inhibition | |||

| IC50 | 25 µM | Mouse brain homogenates | [9][10] |

| T-Type Ca2+ Current | |||

| Mean Percent Reduction | 59.5 ± 7.2% | Cultured rat cerebral cortex neurons (at 500 µM) | [4] |

| Mean Percent Reduction | 38.3 ± 5.8% | Cultured human neuroblastoma cells (NB-I) (at 50 µM) | [6] |

| Ca(v)3.2 T-Type Channel | |||

| Percent Reduction of Influx | 15.4 - 30.8% | HEK-293 cells expressing human Ca(v)3.2 (at 50-200 µM) | [12] |

| Carbonic Anhydrase II | |||

| Ki | ~35 nM (with 60 min preincubation) | 4-NPA hydrolysis assay with human CA-II | [13] |

| Ki | 10.3 µM (with 15 min preincubation) | 4-NPA hydrolysis assay with human CA-II | [13] |

Experimental Protocols

This section details the methodologies for key in-vitro experiments used to characterize Zonisamide.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

-

Objective: To measure the effect of Zonisamide on the biophysical properties of voltage-gated sodium channels.[1]

-

Apparatus: Patch-clamp amplifier, microscope, micromanipulators, perfusion system, and data acquisition software.[1]

-

Cell Preparation: Cultured neurons (e.g., mouse spinal cord neurons) or cell lines expressing specific sodium channel subtypes are used.

-

Solutions:

-

External (Extracellular) Solution (in mM): Typically contains NaCl (e.g., 140), KCl (e.g., 4), CaCl2 (e.g., 2), MgCl2 (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 5), with pH adjusted to 7.4.[1]

-

Internal (Pipette) Solution (in mM): Typically contains a cesium-based salt (e.g., CsF or CsCl, ~140) to block potassium channels, NaCl (e.g., 10), EGTA (e.g., 10) to chelate calcium, and HEPES (e.g., 10), with pH adjusted to 7.2.[1]

-

-

Procedure:

-

A glass micropipette filled with the internal solution is brought into contact with the cell membrane to form a high-resistance "giga-seal".[1]

-

The membrane patch is ruptured to establish the whole-cell configuration.[1]

-

The membrane potential is clamped at a holding potential (e.g., -100 mV) where most sodium channels are in the resting state.[1]

-

A series of voltage protocols are applied to elicit sodium currents and study different channel states (resting, activated, inactivated).[1]

-

Zonisamide is applied to the external solution via a perfusion system at various concentrations.[1]

-

The effects of Zonisamide on the sodium currents are recorded and analyzed.[1]

-

Monoamine Oxidase-B (MAO-B) Inhibition Assay

-

Objective: To determine the inhibitory effect of Zonisamide on MAO-B activity.[9]

-

Method: Measurement of the conversion of a substrate (e.g., kynuramine) to its product by MAO-B in the presence and absence of Zonisamide.

-

Procedure:

-

Mouse brain homogenates are used as the source of MAO-B enzyme.[9]

-

The homogenates are incubated with various concentrations of Zonisamide.[9]

-

The substrate for MAO-B is added to initiate the reaction.

-

The formation of the product is measured over time, typically using spectrophotometry or fluorometry.

-

The concentration of Zonisamide that inhibits 50% of the enzyme activity (IC50) is calculated.[9]

-

Neuroprotection Assay in an In-Vitro Model of Cerebral Ischemia

-

Objective: To assess the neuroprotective effects of Zonisamide against neuronal apoptosis induced by oxygen-glucose deprivation (OGD).[14][15]

-

Cell Culture: Neuronal cell lines (e.g., HT22 cells) are used.[16]

-

Procedure:

-

Cells are maintained under OGD conditions to simulate cerebral ischemia.[14][15]

-

Cells are simultaneously treated with Zonisamide at various concentrations.[14][15]

-

Cell apoptosis is assessed using methods such as flow cytometry (e.g., Annexin V staining) and TUNEL staining.[15][16]

-

The expression of apoptosis-related proteins (e.g., caspase-3, caspase-8) is investigated by Western blot analysis.[14][15]

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Zonisamide and a typical experimental workflow for assessing its in-vitro activity.

Caption: Overview of Zonisamide's primary in-vitro mechanisms of action.

Caption: Generalized workflow for assessing Zonisamide's neuroprotective effects.

References

- 1. benchchem.com [benchchem.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Clinical pharmacology and mechanism of action of zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zonisamide – a review of experience and use in partial seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antiepileptic Drug Zonisamide Inhibits MAO-B and Attenuates MPTP Toxicity in Mice: Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antiepileptic drug zonisamide inhibits MAO-B and attenuates MPTP toxicity in mice: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Zonisamide inhibits monoamine oxidase and enhances motor performance and social activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Zonisamide block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Neuroprotective effects of zonisamide on cerebral ischemia injury via inhibition of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. scielo.br [scielo.br]

A Technical Guide to the Potential Therapeutic Targets of Zonisamide

Disclaimer: The initial query for "zoniclezole" did not yield specific results. Based on the phonetic similarity and the nature of the request, this document presumes the user was inquiring about Zonisamide (B549257) , a synthetic 1,2-benzisoxazole-3-methanesulfonamide with established anticonvulsant properties. The following information pertains to Zonisamide.

Introduction

Zonisamide is an antiepileptic drug (AED) with a multi-faceted mechanism of action, contributing to its broad efficacy in treating various seizure types.[1] This technical guide provides an in-depth overview of the known and potential therapeutic targets of Zonisamide, summarizing key experimental findings and methodologies for researchers and drug development professionals.

Core Therapeutic Targets and Mechanisms of Action

Zonisamide's anticonvulsant activity is primarily attributed to its modulation of voltage-gated ion channels and its influence on synaptic transmission.[1][2] The principal mechanisms include the blockade of voltage-sensitive sodium channels and T-type calcium channels.[1][3]

A primary mechanism of action for Zonisamide is the blockade of voltage-sensitive sodium channels.[1][3] By binding to these channels, Zonisamide reduces the repetitive firing of neurons, a hallmark of seizure activity.[1][3] This action is crucial in preventing the propagation of abnormal electrical discharges within the brain.

Zonisamide also exerts its effects by reducing the activity of voltage-sensitive T-type calcium currents.[1][3] This inhibition of low-threshold T-type calcium channels is thought to prevent the spread of seizure discharges across neuronal networks.[1] It is noteworthy that Zonisamide does not appear to affect L-type calcium currents.[3]

While Zonisamide is a weak inhibitor of carbonic anhydrase, this action is not considered a primary contributor to its antiepileptic effects.[1][3] The doses required to achieve significant carbonic anhydrase inhibition in vivo are much higher than those needed for its anticonvulsant effects.[3]

Emerging evidence suggests that Zonisamide may also influence the metabolism of key neurotransmitters, including dopamine, serotonin, and acetylcholine.[1] However, the precise contribution of these effects to its clinical profile is not yet fully understood.[1]

Beyond its direct anticonvulsant actions, Zonisamide has demonstrated neuroprotective properties, potentially through the scavenging of free radicals.[2] This suggests a role for Zonisamide in mitigating neuronal damage associated with recurrent seizures.[1]

Quantitative Data

The provided search results do not contain specific quantitative data such as binding affinities (Ki, IC50) or detailed pharmacokinetic parameters for Zonisamide's interaction with its therapeutic targets. The following table summarizes the key pharmacokinetic properties mentioned.

| Parameter | Value | Species |

| Half-life | 63-69 hours | Healthy Volunteers |

Experimental Protocols

The identification of Zonisamide's mechanism of action has been elucidated through a variety of experimental approaches.

-

Objective: To determine the effect of Zonisamide on neuronal excitability.

-

Methodology:

-

Primary neuronal cultures are established from appropriate brain regions (e.g., cortex, hippocampus).

-

Neurons are maintained in culture for a specified period to allow for maturation and synapse formation.

-

Whole-cell patch-clamp electrophysiology is employed to record neuronal activity.

-

A depolarizing current is injected to induce repetitive firing of action potentials.

-

Zonisamide is applied to the culture medium at various concentrations.

-

Changes in the frequency and amplitude of action potentials are measured to assess the drug's effect on neuronal firing.

-

To study calcium currents, specific voltage protocols are used to isolate T-type and L-type calcium currents before and after the application of Zonisamide.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Zonisamide and a generalized workflow for its mechanism of action studies.

References

Early-Stage Research on Zonisamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zonisamide (B549257) is a synthetic benzisoxazole derivative with a unique sulfonamide structure, established as a broad-spectrum antiepileptic drug (AED). Its therapeutic efficacy is rooted in a multi-faceted mechanism of action that primarily involves the blockade of voltage-gated sodium channels and T-type calcium channels. Additionally, zonisamide exhibits weak inhibitory effects on carbonic anhydrase and influences monoaminergic neurotransmission. This technical guide provides a comprehensive overview of the core early-stage research on zonisamide, summarizing its pharmacodynamics, preclinical pharmacokinetics, and metabolism. The document includes detailed experimental protocols for key assays, quantitative data for comparative analysis, and visualizations of its mechanistic pathways and experimental workflows to support further research and development efforts in the field of neurology and drug discovery.

Mechanism of Action

Zonisamide's anticonvulsant activity is not attributed to a single molecular target but rather to a combination of effects on key neuronal signaling pathways. The primary mechanisms include the modulation of voltage-gated ion channels and inhibition of carbonic anhydrase.

Blockade of Voltage-Gated Sodium Channels (VGSCs)

A principal mechanism of zonisamide is its state-dependent blockade of voltage-gated sodium channels. It preferentially binds to the inactivated state of these channels, a characteristic that allows for the selective targeting of neurons undergoing rapid, repetitive firing, as seen in epileptic foci[1][2]. This stabilization of the inactivated state reduces neuronal hyperexcitability and prevents the propagation of seizure discharges[2].

Inhibition of T-Type Calcium Channels

Zonisamide also reduces low-threshold, transient inward calcium currents, known as T-type calcium currents[3][4][5]. These channels are implicated in the generation of rhythmic burst firing of neurons, particularly in the thalamocortical circuits associated with absence seizures. By blocking T-type calcium channels, zonisamide can suppress this bursting activity, thereby inhibiting the spread of seizure activity[3][5]. Studies have shown that zonisamide reduces T-type calcium currents in a concentration-dependent manner[3][4][5].

Carbonic Anhydrase Inhibition

Zonisamide is a weak inhibitor of carbonic anhydrase, particularly isoforms II and V[5][6]. While this action is not believed to be the primary contributor to its antiepileptic activity, it may play a role in some of the drug's side effects, such as metabolic acidosis. The inhibition constant (Ki) for carbonic anhydrase II has been shown to be significantly lower (indicating higher potency) when the enzyme and inhibitor are pre-incubated for an extended period[5][7].

Preclinical Pharmacokinetics and Metabolism

The pharmacokinetic profile of zonisamide has been characterized in several preclinical species, providing essential data for interspecies scaling and prediction of human pharmacokinetics.

Pharmacokinetic Parameters

Zonisamide generally exhibits good oral absorption and a relatively long half-life in preclinical models. The following tables summarize key pharmacokinetic parameters in rats and dogs.

Table 1: Pharmacokinetic Parameters of Zonisamide in Rats

| Parameter | Value | Dose & Route |

| Tmax (h) | 2 - 4 | 10, 20, 40 mg/kg PO |

| t1/2 (h) | ~9 | 10, 20, 40 mg/kg PO |

| t1/2 (h) | 9.2 ± 0.7 | 20 mg/kg IV |

| Vd (L/kg) | 1.10 ± 0.03 | 20 mg/kg IV |

| AUC (µg·h/mL) | 245.6 ± 16.9 | 20 mg/kg IV |

| Plasma Protein Binding (%) | 47.9 | N/A |

| Data sourced from BenchChem[8]. |

Table 2: Pharmacokinetic Parameters of Zonisamide in Dogs

| Parameter | Value | Dose & Route |

| Tmax (h) | 2.5 - 4 | 10, 20 mg/kg PO |

| t1/2 (h) | 15 - 17 | 10, 20 mg/kg PO |

| Bioavailability (%) | ~100 | 10 mg/kg PO |

| Plasma Protein Binding (%) | 51.2 | N/A |

| Data compiled from multiple sources indicating high bioavailability and a longer half-life compared to rats[9][10][11]. |

Metabolism

Zonisamide is extensively metabolized in the liver. The primary metabolic pathway involves the reductive cleavage of the benzisoxazole ring to form 2-sulfamoylacetyl phenol (B47542) (SMAP)[12]. In vitro studies using human liver microsomes and expressed recombinant enzymes have identified Cytochrome P450 3A4 (CYP3A4) as the major enzyme responsible for this reduction, with minor contributions from CYP2C19 and CYP3A5[3][12]. Zonisamide does not significantly induce its own metabolism[13].

Quantitative In Vitro Pharmacology

The following table summarizes the quantitative data on the interaction of zonisamide with its molecular targets.

Table 3: In Vitro Activity of Zonisamide

| Target | Assay Type | Species/System | Parameter | Value | Reference |

| T-Type Calcium Channels | Whole-Cell Patch Clamp | Human Neuroblastoma (NB-I) | % Inhibition @ 50 µM | 38.3% | [3][4] |

| T-Type Calcium Channels | Whole-Cell Patch Clamp | Rat Cortical Neurons | % Inhibition @ 500 µM | 59.5 ± 7.2% | [5] |

| CaV3.2 T-Type Ca Channel | Whole-Cell Patch Clamp | Human (HEK-293 cells) | % Inhibition @ 50-200 µM | 15.4 - 30.8% | [8][13] |

| Carbonic Anhydrase II | CO2 Hydration Assay | Human | Ki (15 min pre-incubation) | 10.3 µM | [5][7] |

| Carbonic Anhydrase II | CO2 Hydration Assay | Human | Ki (60 min pre-incubation) | 35.2 nM | [5][7] |

| Carbonic Anhydrase V | Dansylamide Competition | Human | Ki | 25.4 nM | [5] |

| CYP3A4 | In Vitro Inhibition | Human Liver Microsomes | Ki | 1076 µM | |

| P-glycoprotein (P-gp) | In Vitro Inhibition | N/A | IC50 | 267 µmol/L | [13] |

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channels

This protocol describes the methodology for assessing the effect of zonisamide on T-type calcium channels expressed in a heterologous system or cultured neurons.

Objective: To measure the inhibitory effect of zonisamide on T-type calcium channel currents.

Materials:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3, or cultured neuroblastoma cells (e.g., NB-I)[3][8][13].

-

External (Bath) Solution (in mM): 135 Choline-Cl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with CsOH.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjusted to pH 7.2 with CsOH.

-

Patch Pipettes: Borosilicate glass, pulled to a resistance of 1.5–3 MΩ.

-

Electrophysiology Rig: Patch-clamp amplifier (e.g., Axopatch 200A), digitizer, and data acquisition software (e.g., pCLAMP).

-

Zonisamide Stock Solution: Prepared in DMSO and diluted to final concentrations in the external solution.

Procedure:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording.

-

Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Pipette Preparation: Fill a patch pipette with the internal solution and mount it on the headstage.

-

Giga-Seal Formation: Approach a single, healthy cell with the pipette tip and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving whole-cell access.

-

Voltage-Clamp Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure channels are in the resting state.

-

Apply a series of depolarizing voltage steps (e.g., from -90 mV to +40 mV in 10 mV increments) to elicit calcium currents.

-

To study steady-state inactivation, apply a 500 ms (B15284909) conditioning prepulse to various potentials before a test pulse to a fixed potential (e.g., -30 mV).

-

-

Compound Application: After recording stable baseline currents, perfuse the chamber with the external solution containing the desired concentration of zonisamide.

-

Data Acquisition: Record currents in the presence of zonisamide after allowing for equilibration.

-

Data Analysis: Measure the peak inward current amplitude at each voltage step before and after zonisamide application. Calculate the percentage of inhibition. Construct concentration-response curves to determine the IC50 value if applicable.

In Vitro Metabolism Assay Using Human Liver Microsomes

Objective: To identify the CYP450 isozymes responsible for zonisamide metabolism and to assess potential drug-drug interactions.

Materials:

-

Pooled human liver microsomes (HLMs).

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19, CYP3A5).

-

NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P-dehydrogenase).

-

Zonisamide.

-

Potassium phosphate (B84403) buffer (pH 7.4).

-

Selective CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4).

-

Acetonitrile (for reaction termination).

-

HPLC-MS/MS system for metabolite quantification.

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, human liver microsomes (or recombinant CYPs), and zonisamide at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of the primary metabolite, SMAP, using a validated LC-MS/MS method.

-

Data Analysis:

-

For enzyme identification, compare the rate of metabolite formation across different recombinant CYPs.

-

For inhibition studies, co-incubate zonisamide and HLMs with known CYP inhibitors and measure the change in SMAP formation. Calculate Ki values.

-

Conclusion

The early-stage research on zonisamide reveals a multifaceted pharmacological profile, with primary actions on voltage-gated sodium and T-type calcium channels. Its preclinical pharmacokinetic properties are characterized by good oral absorption and a half-life that supports viable dosing regimens, with metabolism primarily mediated by CYP3A4. The quantitative data and detailed protocols provided in this whitepaper serve as a foundational resource for scientists and researchers engaged in the development of novel antiepileptic agents and the further characterization of neuronal excitability modulators.

References

- 1. Mechanisms of T-type calcium channel blockade by zonisamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiepileptic drugs--calcium current interaction in cultured human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of skeletal and cardiac voltage-gated sodium channels by calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Zonisamide | Nav channel Blocker | Hello Bio [hellobio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apconix.com [apconix.com]

- 11. Zonisamide block of cloned human T-type voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Control of calcium channels in neuroblastoma cells (N1E-115) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells | PLOS One [journals.plos.org]

Zoniclezole: A Review of Publicly Available Solubility and Stability Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoniclezole, also known as CGS-18416A, is an anticonvulsant agent.[1][2] This technical guide synthesizes the publicly available information regarding its solubility and stability, key parameters for drug development. Despite a comprehensive search of scientific literature and patent databases, detailed quantitative data on these properties remain scarce, suggesting that zoniclezole may have been a subject of early-stage research that was not extensively published.

Physicochemical Properties

Zoniclezole is chemically identified as 5-chloro-3-(1-(1H-imidazol-1-yl)ethyl)-1,2-benzisoxazole.[1] It is typically available as a hydrochloride salt.[1][2]

Solubility Profile

An early publication focused on the analytical determination of zoniclezole in human plasma described it as a "water-soluble agent," although no specific solubility values were provided. The same study detailed an extraction protocol involving acidification of the plasma sample followed by extraction at pH 11. This suggests that zoniclezole, as a basic compound, is likely more soluble in its ionized form at acidic pH and more readily extracted into an organic solvent at alkaline pH where it is in its free base form.

Table 1: Summary of Zoniclezole Solubility Data

| Solvent | Solubility | Remarks |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | Qualitative data from a commercial supplier.[1] |

| Water | Described as "water-soluble" | No quantitative data available. The hydrochloride salt form would be expected to have some aqueous solubility. |

Stability Profile

Comprehensive stability studies, including forced degradation analysis and degradation kinetics, have not been published for zoniclezole. The available information is limited to general storage recommendations for the solid form of zoniclezole hydrochloride.

Table 2: Recommended Storage Conditions for Zoniclezole Hydrochloride

| Condition | Temperature | Duration | Additional Notes |

| Short-term | 0 - 4 °C | Days to weeks | Store in a dry and dark place.[1] |

| Long-term | -20 °C | Months to years | Store in a dry and dark place.[1] |

It is also noted that the compound is stable for a few weeks during ordinary shipping at ambient temperatures.[1]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of zoniclezole are not available in published literature. For general guidance on methodologies that would be applicable, researchers can refer to standard pharmaceutical guidelines and established methods.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound like zoniclezole.

Caption: General workflow for experimental solubility determination.

Workflow for Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The diagram below outlines a typical workflow.

Caption: General workflow for a forced degradation study.

Conclusion

The available data on the solubility and stability of zoniclezole are very limited. It is known to be soluble in DMSO, and general storage conditions for the hydrochloride salt recommend refrigeration for short-term and freezing for long-term storage in a dry, dark environment. The lack of detailed, publicly available quantitative data and experimental protocols presents a significant gap for drug development professionals. Further research would be required to fully characterize these critical physicochemical properties to support any potential formulation and development activities.

References

A Comprehensive Preclinical Review of Zonisamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zonisamide (B549257) is a benzisoxazole derivative with a unique sulfonamide structure, setting it apart from other antiepileptic drugs (AEDs).[1] Initially synthesized in the 1970s, it has demonstrated a broad spectrum of anticonvulsant activity in various preclinical models and is utilized in the treatment of epilepsy. This technical guide provides an in-depth overview of the preclinical data for Zonisamide, focusing on its mechanism of action, pharmacokinetics, efficacy, safety pharmacology, and toxicology in various animal models. The information is presented to be a valuable resource for researchers and professionals involved in drug development and neuroscience.

Mechanism of Action

The primary anticonvulsant effect of Zonisamide is attributed to its dual mechanism of action, which involves the blockade of voltage-gated sodium channels and T-type calcium channels.[2][3]

-

Voltage-Gated Sodium Channel Blockade: Zonisamide inhibits the sustained, high-frequency repetitive firing of neurons by promoting the fast inactivation of voltage-gated sodium channels.[2][4] This action reduces neuronal hyperexcitability without affecting normal neuronal activity.

-

T-Type Calcium Channel Blockade: Zonisamide also blocks low-threshold T-type calcium channels, which are implicated in the generation of spike-wave discharges characteristic of absence seizures.[5][6][7] This contributes to its efficacy against a broader range of seizure types.

Beyond these primary mechanisms, preclinical studies suggest Zonisamide may also exert its effects through modulation of GABAergic and glutamatergic neurotransmission, although these are considered secondary to its ion channel blocking activities.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by Zonisamide.

Pharmacokinetics

The pharmacokinetic profile of Zonisamide has been evaluated in several animal species. The drug is generally well-absorbed orally and exhibits a relatively long half-life.

| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | T1/2 (hr) | Bioavailability (%) | Reference |

| Dog | Oral | 10.3 | 14.4 ± 2.3 | ~3 | 17.2 ± 3.6 | 68 ± 12 | [8] |

| IV | 6.9 | - | - | 12.9 ± 3.6 | - | [8] | |

| Rectal (in water) | 20 | 5.00 ± 1.83 | 6.13 ± 3.33 | 15.58 ± 3.19 | - | [9] | |

| Rectal (in PEG) | 20 | 7.94 ± 2.06 | 5.50 ± 2.14 | 16.03 ± 3.10 | - | [9] | |

| Cat | Oral | 10 | 13.1 (10.1-14.3) | 4.0 (2.0-8.0) | 33.0 (21.3-44.8) | - | [3] |

| Rat | Oral | 20 | 10.8 | ~3 | 9.2 ± 0.7 | - | [10] |

Table 1: Pharmacokinetic Parameters of Zonisamide in Various Animal Species. Data are presented as mean ± SD or median (range). Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; T1/2: Elimination half-life.

Efficacy

Zonisamide has demonstrated significant anticonvulsant efficacy in well-established preclinical models of epilepsy.

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.

| Species | Route | ED50 (mg/kg) | Reference |

| Mouse | Oral | 19.6 | [10] |

| Mouse | IP | - | [11] |

Table 2: Efficacy of Zonisamide in the Maximal Electroshock (MES) Seizure Model. ED50: Median effective dose.

Amygdala Kindling Model

The amygdala kindling model is a chronic model of temporal lobe epilepsy that mimics the progressive development of seizures.

| Species | Dose (mg/kg) | Effect | Reference |

| Rat | 10-40 | Dose-dependent suppression of kindled seizures | [12] |

| Rat | 25, 40 | Significant retardation of seizure development | [12] |

Table 3: Efficacy of Zonisamide in the Amygdala Kindling Model in Rats.

Safety Pharmacology

Safety pharmacology studies are crucial for identifying potential adverse effects on vital organ systems.

Central Nervous System (CNS)

A Functional Observational Battery (FOB) is used to assess potential neurobehavioral effects. In rats, oral administration of less than 300 mg/kg produced no effects on spontaneous behavior.[13] Higher sublethal doses resulted in marked sedation within one hour, lasting up to three days.[13]

Cardiovascular System

Cardiovascular safety is typically assessed using telemetry in conscious, unrestrained animals. While specific telemetry data for Zonisamide was not found in the provided search results, standard protocols involve monitoring electrocardiogram (ECG) parameters, heart rate, and blood pressure.[14][15][16][17][18]

Respiratory System

Respiratory function is often evaluated using whole-body plethysmography in rodents.[19][20][21] This non-invasive method measures respiratory rate, tidal volume, and other parameters to detect any drug-induced respiratory depression.

Toxicology

Toxicology studies are essential for determining the safety profile of a drug candidate.

Acute Toxicity

| Species | Route | LD50 (mg/kg) | Reference |

| Mouse | Oral | 1060-1280 | |

| Rat | Oral | 1500-2500 | |

| Dog | Oral | >1000 | [8] |

| Monkey | Oral | >1000 |

Table 4: Acute Toxicity (LD50) of Zonisamide. LD50: Median lethal dose.

Chronic Toxicity

-

Dogs: In a one-year study, doses up to 75 mg/kg were administered.[13] At the highest dose, some evidence of liver effects was observed, including ultrastructural changes (concentric lamellar bodies in hepatocytes).[13]

-

Rats: In a 9-month study, no significant toxicity was observed at doses up to 300 mg/kg.[13]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test

Objective: To evaluate the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Apparatus: An electroconvulsive shock generator.

Procedure:

-

Animal Model: Male albino mice (e.g., Swiss strain) or rats (e.g., Wistar strain).

-

Drug Administration: Zonisamide is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is included.

-

Stimulation: At the time of predicted peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal or ear clip electrodes.

-

Endpoint: The presence or absence of tonic hindlimb extension is recorded. Protection is defined as the absence of this endpoint.

-